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Introduction
LEO 39652 is a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical

treatment of atopic dermatitis (AD). As a potent and selective inhibitor of the PDE4 enzyme,

LEO 39652 modulates the inflammatory response by increasing intracellular levels of cyclic

adenosine monophosphate (cAMP). This leads to the suppression of pro-inflammatory cytokine

production, which plays a crucial role in the pathophysiology of inflammatory skin diseases like

atopic dermatitis. These application notes provide detailed methodologies for analyzing the

effect of LEO 39652 on cytokine expression and summarize the expected outcomes based on

the mechanism of action of PDE4 inhibitors.

Mechanism of Action: PDE4 Inhibition and Cytokine
Suppression
Phosphodiesterase 4 is a key enzyme in inflammatory cells that degrades cAMP, a critical

second messenger in signal transduction. By inhibiting PDE4, LEO 39652 prevents the

breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate

Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor

cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of

anti-inflammatory genes, including the cytokine Interleukin-10 (IL-10). Concurrently, increased

cAMP levels suppress the activity of the NF-κB signaling pathway, a major driver of pro-
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inflammatory cytokine gene expression. This dual effect results in a significant reduction in the

production of key pro-inflammatory cytokines implicated in atopic dermatitis, including those

associated with Th1, Th2, and Th17 immune responses.

Data Presentation: Expected Effects of LEO 39652
on Cytokine Expression
While specific quantitative data for LEO 39652's effect on a broad range of cytokines is not yet

publicly available, the known mechanism of action of PDE4 inhibitors allows for the prediction

of its impact on cytokine expression. The following tables summarize the inhibitory

concentration (IC50) of LEO 39652 for PDE4 subtypes and TNF-α, and representative data for

a similar topical PDE4 inhibitor, crisaborole, on various cytokines.

Table 1: LEO 39652 Inhibitory Activity

Target IC50 (nM)

PDE4A 1.2

PDE4B 1.2

PDE4C 3.0

PDE4D 3.8

TNF-α release 6.0

Table 2: Representative Dose-Dependent Inhibition of Cytokine Release by a Topical PDE4

Inhibitor (Crisaborole) in Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

Data presented below is representative for the class of topical PDE4 inhibitors and is intended

to illustrate the expected dose-dependent effects of LEO 39652. Actual values for LEO 39652
may vary.
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Cytokine Stimulant
Crisaborole
Concentration (µM)

% Inhibition (Mean
± SD)

Th1 Cytokines

TNF-α LPS (1 µg/mL) 0.1 25 ± 5

1 55 ± 8

10 85 ± 6

IFN-γ SEB (1 µg/mL) 0.1 20 ± 7

1 48 ± 9

10 75 ± 10

Th2 Cytokines

IL-4 SEB (1 µg/mL) 0.1 30 ± 6

1 60 ± 11

10 90 ± 5

IL-5 SEB (1 µg/mL) 0.1 28 ± 8

1 58 ± 12

10 88 ± 7

IL-13 SEB (1 µg/mL) 0.1 35 ± 9

1 65 ± 10

10 92 ± 4

Th17 Cytokine

IL-17A SEB (1 µg/mL) 0.1 22 ± 6

1 50 ± 8

10 80 ± 9

Anti-inflammatory

Cytokine
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IL-10 LPS (1 µg/mL) 0.1 -10 ± 4 (Increase)

1 -25 ± 7 (Increase)

10 -40 ± 10 (Increase)

Experimental Protocols
The following are detailed protocols for in vitro analysis of cytokine expression.

Protocol 1: In Vitro Cytokine Release Assay Using
Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the dose-dependent effect of LEO 39652 on the production of pro- and

anti-inflammatory cytokines from stimulated human PBMCs.

Materials:

LEO 39652 (stock solution in DMSO)

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin,

and 100 µg/mL streptomycin

Lipopolysaccharide (LPS) from E. coli O111:B4

Staphylococcal Enterotoxin B (SEB)

Phosphate Buffered Saline (PBS)

96-well cell culture plates

ELISA kits for target cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-13, IL-17A)

CO2 incubator (37°C, 5% CO2)

Centrifuge
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Microplate reader

Procedure:

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density

gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-

1640 medium.

Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in 100

µL of complete medium.

Drug Treatment: Prepare serial dilutions of LEO 39652 in complete medium. Add 50 µL of

the LEO 39652 dilutions to the appropriate wells to achieve final concentrations ranging from

0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the

highest LEO 39652 concentration.

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

Cell Stimulation:

For Th1/Monocytic cytokine analysis (TNF-α, IL-10), add 50 µL of LPS solution to achieve

a final concentration of 1 µg/mL.

For Th1/Th2/Th17 cytokine analysis (IFN-γ, IL-2, IL-4, IL-5, IL-13, IL-17A), add 50 µL of

SEB solution to achieve a final concentration of 1 µg/mL.

Include unstimulated control wells (medium only).

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the

supernatant from each well without disturbing the cell pellet.

Cytokine Analysis: Measure the concentration of the target cytokines in the supernatants

using specific ELISA kits according to the manufacturer's instructions.

Data Analysis: Calculate the percentage inhibition of cytokine release for each LEO 39652
concentration compared to the vehicle control. Plot the dose-response curves and determine
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the IC50 values.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for
Cytokine Gene Expression
Objective: To analyze the effect of LEO 39652 on the mRNA expression levels of cytokine

genes in stimulated cells.

Materials:

Cells and reagents from Protocol 1

RNA lysis buffer (e.g., TRIzol)

RNA isolation kit

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Primers for target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB)

qRT-PCR instrument

Procedure:

Cell Treatment: Follow steps 1-6 of Protocol 1, using a 24-well plate with a higher cell density

(e.g., 1 x 10^6 cells/well). A shorter incubation time (e.g., 4-6 hours) may be optimal for

detecting changes in mRNA levels.

Cell Lysis: After incubation, remove the supernatant and lyse the cells directly in the wells by

adding RNA lysis buffer.

RNA Isolation: Isolate total RNA from the cell lysates using an RNA isolation kit according to

the manufacturer's protocol.

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA

synthesis kit.
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qRT-PCR: Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific

primers for the target cytokine genes and a housekeeping gene.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing

the expression of the target genes to the housekeeping gene. Compare the expression

levels in LEO 39652-treated cells to the vehicle control.
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To cite this document: BenchChem. [Application Notes and Protocols for LEO 39652 in
Cytokine Expression Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8144546#leo-39652-for-cytokine-expression-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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